3-Phenylbenzo[d]isoxazol-6-ol
Overview
Description
3-Phenylbenzo[d]isoxazol-6-ol is a chemical compound with the molecular formula C13H9NO2 . It is used in laboratory chemicals .
Synthesis Analysis
Isoxazoles, including this compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular weight of this compound is 211.22 .Scientific Research Applications
Crystallographic and Theoretical Studies : Research on arylidene-isoxazolone compounds, including 3-phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one, revealed insights into molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps through density functional theory (DFT) and X-ray diffraction analysis (Brancatelli et al., 2011).
Liquid Crystalline Properties : Synthesis and study of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles highlighted their potential in this field (Bezborodov et al., 2003).
Synthesis Techniques : Non-catalytic thermolysis of 2-azidobenzophenones in dry xylene for synthesizing 3-Phenylbenzo[c]isoxazoles with quantitative yields was explored, revealing the effect of trace water content on yields (Odinokov et al., 2019).
Palladium-Catalyzed Reactions : A study on the palladium-catalyzed direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles demonstrated site-selectivity and excellent E-stereoselectivity (Guo et al., 2017).
Gold-Catalyzed Reactions : Research on gold-catalyzed annulation reactions between 1,4-diyn-3-ols and isoxazoles/benzisoxazoles to yield pyrrole derivatives indicated controlled reaction chemoselectivity (Kardile et al., 2018).
OLED Applications : A study on small-molecular compounds incorporating isoxazole groups demonstrated their potential as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs) (Deng et al., 2013).
Biomedical Applications : Research on a compound structurally related to isoxazolones indicated potential for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Safety and Hazards
Future Directions
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of clinically viable drugs using this information .
Properties
IUPAC Name |
3-phenyl-1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-14-13(11)9-4-2-1-3-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYAITJFIYZVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567978 | |
Record name | 3-Phenyl-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136741-67-8 | |
Record name | 3-Phenyl-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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